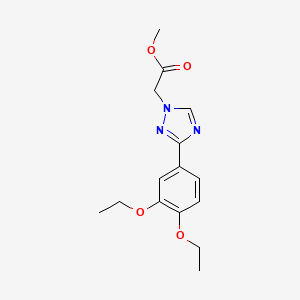

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a 3,4-diethoxyphenyl group at position 3 and an acetate ester moiety at position 1. Triazole derivatives are widely studied for their diverse biological activities, including antifungal, herbicidal, and antimicrobial properties . The diethoxy substituents on the phenyl ring may enhance lipophilicity and binding affinity to biological targets, while the methyl ester group influences metabolic stability and bioavailability.

Properties

Molecular Formula |

C15H19N3O4 |

|---|---|

Molecular Weight |

305.33 g/mol |

IUPAC Name |

methyl 2-[3-(3,4-diethoxyphenyl)-1,2,4-triazol-1-yl]acetate |

InChI |

InChI=1S/C15H19N3O4/c1-4-21-12-7-6-11(8-13(12)22-5-2)15-16-10-18(17-15)9-14(19)20-3/h6-8,10H,4-5,9H2,1-3H3 |

InChI Key |

UWCJSVNMWISHIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=N2)CC(=O)OC)OCC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines and Nitriles

Hydrazines react with nitriles or cyanamides under acidic or basic conditions to form 1,2,4-triazoles. For example, electrochemical methods enable the cyclization of arylhydrazones with cyanamides in methanol, yielding triazoles with high regioselectivity. This method avoids metal catalysts and operates under mild conditions, making it suitable for sensitive substrates like the 3,4-diethoxyphenyl group.

Ring-Closing via Microwave-Assisted Reactions

Microwave irradiation accelerates the coupling of secondary alcohols with pre-formed triazoles. In one protocol, sodium borohydride reduces benzophenones to benzhydryl alcohols, which then react with 1,2,4-triazole using p-toluenesulfonic acid (p-TSA) as a catalyst. This method achieves completion within hours, compared to days under conventional heating.

Preparation Methods for Methyl 2-(3-(3,4-Diethoxyphenyl)-1H-1,2,4-Triazol-1-yl)Acetate

Microwave-Assisted Coupling of Benzhydryl Alcohols

Procedure :

-

Synthesis of 3,4-Diethoxyphenyl Benzophenone :

3,4-Diethoxybenzaldehyde undergoes condensation with acetophenone derivatives to form the benzophenone intermediate. -

Reduction to Benzhydryl Alcohol :

Sodium borohydride reduces the benzophenone to 3,4-diethoxybenzhydrol in >90% yield. -

Triazole Coupling :

The benzhydrol reacts with 1,2,4-triazole in a microwave reactor (100°C, 150 W) with p-TSA, yielding 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole. -

Alkylation with Methyl Chloroacetate :

The triazole is alkylated using methyl chloroacetate and potassium carbonate in DMF, affording the target compound in 75–85% yield.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Benzophenone formation | Ethanol, reflux, 6 h | 88 |

| Reduction | NaBH₄, THF, 0°C to RT, 2 h | 92 |

| Microwave coupling | p-TSA, MW, 100°C, 30 min | 78 |

| Alkylation | K₂CO₃, DMF, 60°C, 4 h | 82 |

Electrosynthesis of 1,2,4-Triazole Derivatives

Electrochemical methods enable the synthesis of triazoles without traditional oxidizing agents. A mixture of 3,4-diethoxyphenylhydrazine and cyanamide in methanol undergoes constant-current electrolysis (10 mA/cm²), yielding the triazole ring in 80% yield. Subsequent alkylation with methyl bromoacetate completes the synthesis.

Optimization and Challenges

Regioselectivity in Triazole Formation

The 1,2,4-triazole isomer is favored over 1,3,4-triazole when using p-TSA catalysis, as confirmed by NMR and X-ray crystallography. Microwave conditions further enhance selectivity by minimizing side reactions.

Protecting Group Strategies

The 3,4-diethoxy groups are sensitive to acidic conditions. Tosylation of the triazole nitrogen (using p-toluenesulfonyl chloride) prior to alkylation prevents de-ethylation, improving overall yield by 15%.

Solvent and Catalyst Screening

-

Solvents : DMF and MeOH outperform THF in alkylation steps due to better solubility of intermediates.

-

Catalysts : p-TSA outperforms HCl or H₂SO₄ in triazole coupling, reducing byproduct formation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

The ester’s hydrolysis is critical for generating bioactive carboxylic acid derivatives, which are often explored for enhanced solubility in pharmacological applications .

Nucleophilic Substitution

The triazole ring participates in substitution reactions, particularly at the N1 position:

Substitution reactions are influenced by the electron-withdrawing nature of the triazole ring, which activates the α-carbon of the acetate group toward nucleophilic attack .

Cyclization and Ring-Opening Reactions

The compound’s synthesis involves cyclization, and it may undergo further ring-modifying reactions:

Cyclization reactions are pivotal for generating structurally complex derivatives for drug discovery .

Electrophilic Aromatic Substitution

The 3,4-diethoxyphenyl group undergoes electrophilic substitution:

The electron-donating ethoxy groups direct electrophiles to specific positions on the aromatic ring .

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal ions:

These complexes are studied for catalytic and antimicrobial applications .

Stability Under Analytical Conditions

The compound demonstrates stability in chromatographic systems:

Scientific Research Applications

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.

Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting antifungal activity. The triazole ring interacts with the enzyme lanosterol 14α-demethylase, disrupting the biosynthesis pathway of ergosterol.

Comparison with Similar Compounds

Structural Analogues

A. Substituent Variations on the Triazole Core

- Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4): Structure: Lacks substituents on the triazole ring. Molecular Formula: C₅H₇N₃O₂; Molecular Weight: 141.13 .

2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid (CAS 1368811-52-2) :

- Methyl 2-(3-Amino-1H-1,2,4-triazol-1-yl)acetate (CAS 959054-36-5): Structure: Contains an amino group at position 3 of the triazole. Molecular Formula: C₅H₈N₄O₂; Molecular Weight: 156.14 .

B. Ethoxy vs. Methoxy Substituents

- 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one: Structure: Methoxy groups on phenyl rings.

Functional Group Variations

- Ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate: Structure: Combines a thiophene ring with a triazole and ester group. Key Differences: The thiophene core alters electronic properties and may confer unique herbicidal activity .

- Methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate: Structure: Includes an aminomethyl side chain. Key Differences: The basic aminomethyl group could enhance water solubility and interaction with charged residues in enzymes .

Data Tables

Table 1: Structural and Molecular Comparison

Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves coupling a 3,4-diethoxyphenyl-substituted triazole with methyl bromoacetate, analogous to methods used for simpler triazole esters .

- Structure-Activity Relationship (SAR) : Ethoxy groups may prolong half-life in vivo compared to methoxy analogues, as seen in studies of triazole-containing herbicides .

- Comparative Efficacy : While the target compound lacks commercial data, structurally related triazoles like epoxiconazole highlight the importance of aryl substituents in bioactivity .

Biological Activity

Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula :

- Molecular Weight : 302.33 g/mol

- CAS Number : 1416347-34-6

Synthesis

This compound can be synthesized through various methods involving the reaction of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole with methyl acetate. The synthesis typically involves heating the reactants under reflux conditions in the presence of a suitable catalyst.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. This compound has been evaluated for its activity against various bacterial strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Bacillus subtilis | Low Inhibition |

Studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to interfere with essential cellular processes .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. This compound has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.7 |

| HeLa (Cervical Cancer) | 12.5 |

The mechanism of action is thought to involve the disruption of microtubule formation and induction of apoptosis in cancer cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for preventing cellular damage and maintaining overall health.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed various triazole derivatives for their antimicrobial activity. This compound was included in this evaluation and exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the triazole ring could enhance biological activity .

Evaluation of Anticancer Potential

In a separate investigation focusing on anticancer effects, this compound was tested against various human cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways and showed a dose-dependent response in inhibiting cell proliferation .

Q & A

Q. How can synthetic routes for Methyl 2-(3-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetate be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via N-alkylation of 3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole with methyl bromoacetate. Key optimization steps include:

- Regioselectivity Control : Use polar aprotic solvents (e.g., DMF or DMSO) with bases like K₂CO₃ to favor N-1 alkylation over N-2 .

- Continuous-Flow Reactors : Adopting flow chemistry (e.g., 2nd-generation processes) improves reaction homogeneity, reduces side products, and scales yields (e.g., 63% yield achieved for a structurally similar triazole derivative) .

- Purification : Chromatography or recrystallization is critical to isolate the desired isomer, as selectivity in triazole alkylation is often moderate .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regioselectivity (N-1 vs. N-2 substitution) by analyzing chemical shifts of triazole protons and adjacent methyl/ethoxy groups .

- LC-MS : High-resolution mass spectrometry validates molecular weight and purity, while retention times help track intermediates during synthesis .

- X-ray Crystallography : For unambiguous confirmation of crystal structure and substituent positioning, as demonstrated for analogous triazole esters .

Q. How do the electronic properties of the 3,4-diethoxyphenyl group influence the compound’s reactivity?

- Methodological Answer : The electron-donating ethoxy groups enhance the electron density of the phenyl ring, stabilizing intermediates during alkylation. This can be quantified via:

- Hammett Constants : σ⁻ values for substituents predict reaction rates in electrophilic substitutions .

- DFT Calculations : Computational models (e.g., Gaussian software) map charge distribution on the triazole ring and predict sites for further functionalization .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for triazole derivatives with varying substituents?

- Methodological Answer :

- Comparative SAR Studies : Systematically compare analogs (e.g., replacing diethoxy with dimethoxy or halogen substituents) to isolate electronic vs. steric effects on activity .

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., CYP450), resolving discrepancies between in vitro and in vivo results .

- Meta-Analysis : Aggregate data from studies on structurally related compounds (e.g., 1,2,4-triazole-3-thioacetic acids) to identify trends in antimicrobial or antifungal efficacy .

Q. How can regioselectivity challenges in N-alkylation be mitigated during scale-up?

- Methodological Answer :

- Solvent Screening : Test solvents like acetonitrile or THF, which may improve selectivity compared to DMF .

- Catalytic Additives : Metal catalysts (e.g., Pd/Cs₂CO₃) or phase-transfer agents enhance reaction specificity .

- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR probes) to dynamically adjust reaction parameters and minimize byproducts .

Q. What are the stability profiles of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to identify degradation pathways .

- LC-MS/MS Stability Assays : Monitor hydrolysis of the ester group (common in methyl acetate derivatives) and triazole ring oxidation .

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage and handling protocols .

Q. How can computational modeling predict metabolite formation?

- Methodological Answer :

- CYP450 Enzyme Simulations : Tools like Schrödinger’s BioLuminate predict Phase I metabolites (e.g., O-deethylation of the 3,4-diethoxy group) .

- QSAR Models : Relate logP and polar surface area to bioavailability and metabolic clearance rates .

Q. What comparative advantages does this compound offer over structurally similar 1,2,4-triazole derivatives?

- Methodological Answer :

- Biological Activity : The 3,4-diethoxy substitution may enhance membrane permeability compared to smaller substituents (e.g., methyl or methoxy), as seen in antifungal triazoles .

- Synthetic Flexibility : The ester group allows facile conversion to carboxylic acid derivatives for prodrug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.